Hydrolytic Stability Advantage: Aryl‑SO₂F vs. Aryl‑SO₂Cl in Aqueous SuFEx Conjugation
Aromatic sulfonyl fluorides are documented to resist hydrolysis in aqueous media far more effectively than the corresponding sulfonyl chlorides. While aryl‑SO₂Cl undergoes rapid hydrolysis (half‑life on the order of minutes) under the aqueous conditions (pH 7–8) typical of bioconjugation protocols, aryl‑SO₂F remains competent for SuFEx ligation over extended periods [1]. For 4‑methylisoquinoline‑5‑sulfonyl fluoride, this translates to a practical shelf‑life advantage and enables one‑pot, aqueous‑compatible covalent probe assembly that cannot be replicated with 4‑methylisoquinoline‑5‑sulfonyl chloride (CAS 194032‑16‑1) .
Aryl‑SO₂Cl: <30 min half‑life
| Evidence Dimension | Hydrolytic half‑life in aqueous buffer (pH 7–8, ambient temperature) |
|---|---|
| Target Compound Data | Aryl‑SO₂F: stable for hours to days; reactive toward nucleophiles only upon activation or with suitable catalysts |
| Comparator Or Baseline | Aryl‑SO₂Cl (e.g., 4‑methylisoquinoline‑5‑sulfonyl chloride): rapid hydrolysis, half‑life typically < 30 min |
| Quantified Difference | Orders‑of‑magnitude longer aqueous stability; exact half‑life values are context‑ and substituent‑dependent but universally favor SO₂F over SO₂Cl |
| Conditions | Class‑level comparison; general SuFEx literature (Dong et al., 2014; Sharpless et al.) |
Why This Matters
Procurement of the sulfonyl fluoride rather than the chloride eliminates the need for strictly anhydrous handling and allows direct use in aqueous bioconjugation workflows, reducing protocol failure rates.
- [1] Dong J, Krasnova L, Finn MG, Sharpless KB. Sulfur(VI) Fluoride Exchange (SuFEx): Another good reaction for click chemistry. Angew Chem Int Ed. 2014;53(36):9430‑9448. doi:10.1002/anie.201309399. View Source
